molecular formula C11H17ClN2O5 B1681216 Talaglumetad hydrochloride CAS No. 441765-97-5

Talaglumetad hydrochloride

Katalognummer: B1681216
CAS-Nummer: 441765-97-5
Molekulargewicht: 292.71 g/mol
InChI-Schlüssel: TWZDLCLCMKMJPE-OAOSNHGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Talaglumetadhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Profile

Chemical Structure and Mechanism of Action

  • Molecular Formula: C₁₁H₁₇ClN₂O₅
  • Molecular Weight: 292.72 g/mol

Talaglumetad hydrochloride acts by converting into Eglumegad in the body, which selectively activates mGluR2 and mGluR3 receptors. This activation inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability associated with anxiety and stress responses.

Therapeutic Applications

  • Psychiatric Disorders
    • This compound has been investigated for its efficacy in treating anxiety and stress-related disorders. Clinical trials have indicated its potential as a non-sedative alternative to traditional anxiolytics like diazepam, showing comparable effectiveness without significant side effects such as sedation or cognitive impairment .
  • Neurological Conditions
    • The compound's action on glutamatergic signaling suggests possible applications in managing conditions like depression and schizophrenia. By modulating neurotransmitter release, it may enhance synaptic plasticity, which is critical in mood regulation .
  • Research Tool
    • In scientific research, this compound serves as a model compound for studying metabotropic glutamate receptor agonists. It provides insights into the mechanisms underlying neurotransmission modulation, which can inform the development of new therapeutic agents targeting these receptors .

Clinical Trials Overview

  • Phase III Trials: this compound reached Phase III clinical trials for anxiety treatment under Eli Lilly's development programs. These trials focused on assessing safety, efficacy, and optimal dosing strategies .
  • Animal Studies: Preclinical studies demonstrated that Talaglumetad was effective in reducing anxiety symptoms in rodent models, comparable to established anxiolytics but with a favorable side effect profile .
Study TypePopulationDosageOutcome
Phase III TrialAdults with anxiety200 mg/daySignificant reduction in anxiety scores without sedation
Animal StudyMiceVariable dosesComparable efficacy to diazepam without adverse effects

Industrial Applications

The synthesis of this compound involves several steps that optimize its yield and purity for research and potential therapeutic use. It is also explored for industrial applications in developing new drugs targeting metabotropic glutamate receptors .

Wirkmechanismus

Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Biologische Aktivität

Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.

This compound has the molecular formula C11H17ClN2O5C_{11}H_{17}ClN_{2}O_{5} and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .

Neurotransmission Modulation

This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .

Preclinical Studies

In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .

Phase 3 Trials

As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .

Data Summary

Property Details
Chemical Formula C₁₁H₁₇ClN₂O₅
Mechanism of Action Agonist of mGluR2 and mGluR3
Therapeutic Use Treatment of anxiety disorders
Clinical Status Phase 3 trials ongoing
Preclinical Efficacy Comparable to diazepam without sedation

Case Studies

  • Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
  • Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .

Eigenschaften

CAS-Nummer

441765-97-5

Molekularformel

C11H17ClN2O5

Molekulargewicht

292.71 g/mol

IUPAC-Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1

InChI-Schlüssel

TWZDLCLCMKMJPE-OAOSNHGPSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Isomerische SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl

Kanonische SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talaglumetad hydrochloride
Reactant of Route 2
Talaglumetad hydrochloride
Reactant of Route 3
Talaglumetad hydrochloride
Reactant of Route 4
Talaglumetad hydrochloride
Reactant of Route 5
Talaglumetad hydrochloride
Reactant of Route 6
Talaglumetad hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.